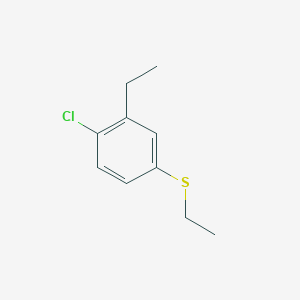

4-Chloro-3-ethylphenyl ethyl sulfide

Description

4-Chloro-3-ethylphenyl ethyl sulfide is an organosulfur compound featuring a sulfide (C–S–C) linkage. Key identifiers include:

Properties

IUPAC Name |

1-chloro-2-ethyl-4-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClS/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKUXIMOVXMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)SCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethylphenyl ethyl sulfide typically involves the reaction of 4-chloro-3-ethylphenol with ethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethylphenyl ethyl sulfide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

Substitution: Amines or thiols; reactions are facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-ethylphenyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-3-ethylphenyl ethyl sulfide exerts its effects involves interactions with specific molecular targets. The chloro and ethyl groups, along with the sulfide linkage, contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

The substitution pattern on the aromatic ring significantly influences physicochemical properties. For example:

- 4-Chloro-3-methylphenyl ethyl sulfide (CAS 1314955-58-2) []: Molecular weight: 186.7 g/mol. Purity: 97%. Key difference: Methyl group at the 3-position instead of ethyl.

Sulfide vs. Sulfone Functionality

Sulfides (thioethers) differ from sulfones (R–SO$_2$–R) in electronic and reactivity profiles:

- (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one []:

- Key feature : Sulfonyl group (S=O bonds).

- Bond parameters : S–O distance = 1.439 Å (indicative of double-bond character), C–S distances = 1.747–1.776 Å.

- Bioactivity : Exhibits anti-fungal activity against Curvularia luneta and Fusarium oxysporum.

- Comparison : Sulfones are more electron-withdrawing than sulfides, which can enhance stability and interaction with biological targets. The sulfide analog may lack the anti-fungal potency of sulfones due to reduced polarity and electrophilicity.

Comparison with Esters and Sulfonate Derivatives

- 4-Chloro-3-ethylphenyl pivalate and trifluoromethanesulfonate []:

- Functional groups : Pivalate (ester) and triflate (sulfonate ester).

- Reactivity : Triflates are excellent leaving groups, enabling nucleophilic substitution reactions. Sulfides, in contrast, may participate in oxidation (to sulfoxides/sulfones) or alkylation reactions.

- Applications : Esters/sulfonates are often used as intermediates in drug synthesis, while sulfides may serve as precursors or ligands in catalysis.

Data Table: Comparative Analysis of Key Compounds

Structural Insights from Crystallography

The sulfone analog in [] reveals:

- Dihedral angles : Chlorophenyl and benzopyran rings inclined at 80.7°, influenced by C–H⋯O hydrogen bonds.

- Bond delocalization : Electron delocalization along the O1–C2=C3–C9=C10 chain enhances stability.

Biological Activity

4-Chloro-3-ethylphenyl ethyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-chloro-3-ethylphenol with ethyl sulfide. This reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide under controlled heating conditions (80-100°C) to yield the desired product with high purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The presence of the chloro and ethyl groups, along with the sulfide linkage, enhances its reactivity. These interactions can lead to the formation of covalent bonds with target proteins or nucleic acids, potentially disrupting normal cellular functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 μg/mL |

| Escherichia coli | ≤0.25 μg/mL |

| Candida albicans | ≤0.25 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer activities. Preliminary research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves targeting cellular pathways associated with cell proliferation and survival, although further studies are required to elucidate these pathways fully .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of sulfur-containing compounds demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to other analogs. The study highlighted that structural modifications significantly influenced the efficacy of these compounds against microbial strains .

- Toxicological Assessment : Toxicity studies revealed that while the compound shows potent antimicrobial effects, it also possesses a relatively low toxicity profile in non-target cells, making it a viable candidate for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methylphenyl ethyl sulfide | Methyl group instead of ethyl | Moderate antibacterial activity |

| 4-Bromo-3-ethylphenyl ethyl sulfide | Bromine substituent | Weaker than chloro analog |

| 3-Ethylphenyl ethyl sulfide | Lacks halogen; different reactivity | Lower antimicrobial efficacy |

This comparison illustrates that the presence of chlorine in this compound significantly enhances its biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.